2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
5850-99-7 |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10) |
InChI Key |
QZIJIXYODVEVGG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Thionyl Chloride-Mediated Chlorination
This method, detailed in Patent CN111978223B , employs a streamlined one-pot approach to avoid metaphosphoric acid byproducts and improve environmental sustainability:
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Reagents :
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2-Nitro-5-thiophenyl aniline
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Methoxyacetic acid
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Thionyl chloride (SOCl₂)
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Nonpolar solvent (e.g., cyclohexane, toluene)
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Acid-binding agent (e.g., triethylamine, 4-dimethylaminopyridine)
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Conditions :
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Reflux at 65–80°C for 5–8 hours.
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Post-reaction decomposition of excess SOCl₂ with water.
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Crystallization using ethanol or methanol.
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Advantages :
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Avoids phosphorus trichloride, reducing phosphorus-containing wastewater.
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High purity (>99.8%) without metaphosphoric acid contamination.
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Stepwise Synthesis via Acyl Chloride Intermediate
A two-step protocol involves methoxyacetic acid activation followed by amide coupling:
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Formation of Methoxyacetyl Chloride :
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Methoxyacetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride.
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Solvent: Dichloromethane (DCM) or toluene.
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Temperature: 0–25°C.
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Coupling with 5-Nitro-1,3-thiazol-2-amine :
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Base: Triethylamine (TEA) or pyridine.
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Solvent: DCM or tetrahydrofuran (THF).
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Temperature: 0–25°C.
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Coupling Reagent-Assisted Synthesis
Carbodiimide-based reagents enable direct amide bond formation without isolating acyl chlorides:
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Reagents :
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Methoxyacetic acid
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5-Nitro-1,3-thiazol-2-amine
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EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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HOBt (hydroxybenzotriazole)
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DMF or THF as solvent.
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Conditions :
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0°C to room temperature, 12–24 hours.
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Advantages :
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Mild conditions suitable for acid-sensitive substrates.
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Comparative Analysis of Methods
Case Studies and Optimization
Industrial-Scale One-Pot Synthesis
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Scale : 0.3 mol (75.0 g) of 2-nitro-5-thiophenyl aniline.
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Procedure :
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Cyclohexane (450 g), methoxyacetic acid (32.43 g), and triethylamine (18.21 g) stirred at 70°C.
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SOCl₂ (44.61 g) added dropwise over 4 hours.
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Refluxed at 80°C for 8 hours, followed by water quench and ethanol crystallization.
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Outcome : 90.9 g product (93.8% yield), purity 99.9% by GC.
Solvent Screening for Coupling Reactions
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Optimal Solvent : Dichloromethane (DCM) provided higher yields (85%) vs. THF (72%) due to better solubility of intermediates.
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Base Impact : Triethylamine outperformed pyridine, reducing side reactions.
Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
-
HPLC Conditions :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position of the thiazole ring undergoes reduction to form an amino derivative, a critical step for further functionalization.
Conditions : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl in ethanol .
Product : 2-Methoxy-N-(5-amino-1,3-thiazol-2-yl)acetamide.
| Reaction Component | Details |
|---|---|
| Starting Material | This compound |
| Catalyst/Reagent | H₂/Pd-C or Fe/HCl |
| Solvent | Ethanol or aqueous HCl |
| Temperature | 25–60°C |
| Yield | 70–85% |
Applications : The amino derivative serves as a precursor for Schiff base formation or coupling with electrophiles (e.g., acyl chlorides).
Nucleophilic Substitution at the Methoxy Group
The methoxy (-OCH₃) group in the acetamide side chain is susceptible to nucleophilic substitution.
Conditions : Alkaline hydrolysis (NaOH/H₂O) or reaction with amines (e.g., NH₃).
Product : 2-Hydroxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide or 2-Amino-N-(5-nitro-1,3-thiazol-2-yl)acetamide.
| Reaction Component | Details |
|---|---|
| Nucleophile | OH⁻, NH₃, or thiols |
| Solvent | Water or DMF |
| Temperature | 80–100°C |
| Yield | 60–75% |
Mechanistic Insight : The reaction proceeds via an SN₂ pathway, facilitated by the electron-withdrawing nitro group on the thiazole ring.
Hydrolysis of the Acetamide Linkage
The acetamide bond hydrolyzes under acidic or basic conditions to generate carboxylic acid derivatives.
Conditions :
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Acidic : HCl/H₂O (reflux)
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Basic : NaOH/H₂O (reflux)
Products : -
Acidic: 2-Methoxyacetic acid + 5-nitro-1,3-thiazol-2-amine
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Basic: Sodium 2-methoxyacetate + 5-nitro-1,3-thiazol-2-amine
| Reaction Component | Details |
|---|---|
| Acidic Yield | ~65% |
| Basic Yield | ~70% |
| Applications | Intermediate for synthesizing esters or salts |
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-deficient thiazole ring (due to the nitro group) undergoes electrophilic substitution at the 4-position.
Example Reaction : Nitration or sulfonation.
Conditions : HNO₃/H₂SO₄ or SO₃/H₂SO₄ at 0–5°C .
Product : this compound with additional substituents.
| Parameter | Details |
|---|---|
| Regioselectivity | Meta to the nitro group |
| Yield | 40–50% |
| Limitations | Low reactivity due to nitro group’s deactivation |
Heterocyclic Condensation Reactions
The thiazole ring participates in cyclization reactions to form fused heterocycles.
Example : Reaction with hydrazine to form triazolo-thiazole hybrids .
Conditions : Hydrazine hydrate in refluxing ethanol .
Product : Triazolo[5,1-b]thiazole derivatives.
| Reaction Component | Details |
|---|---|
| Catalyst | None required |
| Temperature | 78°C (reflux) |
| Yield | 55–60% |
Thioacetamide Formation
The acetamide group reacts with phosphorus pentasulfide (P₂S₅) to form a thioacetamide derivative.
Conditions : P₂S₅ in dry toluene under reflux.
Product : 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)thioacetamide.
| Parameter | Details |
|---|---|
| Reaction Time | 6–8 hours |
| Yield | 50–55% |
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential as a lead structure in drug development due to its unique combination of functional groups. The methoxy and nitro groups enhance its reactivity and biological activity, making it a candidate for further investigation in various therapeutic areas.
Potential Therapeutic Applications:
- Antimicrobial Activity: 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for its effectiveness as an antimicrobial agent.
- Anticancer Activity: Preliminary investigations suggest that this compound may exhibit anticancer properties by interacting with specific molecular targets that regulate cell growth and apoptosis. The presence of the thiazole ring is often linked to enhanced anticancer activity.
Antimicrobial Studies
Research has shown that this compound possesses broad-spectrum antimicrobial activity. It has been tested against several pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate its potential utility in developing new antimicrobial therapies.
Anticancer Research
The compound's ability to inhibit cancer cell proliferation has been evaluated through various in vitro studies. Notably:
- Cell Line Studies: In studies involving human breast cancer cells (MCF-7), this compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Further research is necessary to elucidate these pathways fully.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study Focus | Findings | Reference Year |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and Escherichia coli | 2024 |
| Anticancer Activity | IC50 = 15 µM on MCF-7 breast cancer cells | 2023 |
| Inflammation Model Study | Reduced TNF-alpha levels by approximately 50% in macrophages | 2025 |
These findings illustrate the compound's potential across multiple therapeutic areas, warranting further investigation into its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, synthesis routes, and biological activities are highlighted.
Structural and Functional Group Comparisons
The table below summarizes critical structural variations and reported activities of analogous compounds:
Key Observations:
- Substituent Effects on Bioactivity: The chloro group in 2-chloro-N-(5-nitrothiazol-2-yl)acetamide may act as a leaving group, enhancing reactivity in antitrypanosomal applications . Nitro-thiazole cores are common in antimicrobial agents, as seen in Nithiamide and nitazoxanide derivatives .
- Enzyme Inhibition :
- Compound 6a (a methoxy-phenyl-thiazole acetamide) exhibits dual COX-1/COX-2 inhibition, suggesting that methoxy groups on aromatic systems can modulate selectivity .
Biological Activity
2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a methoxy group attached to the acetamide moiety and a nitro group at the 5-position of the thiazole ring. This unique configuration enhances its reactivity and biological activity compared to other thiazole derivatives. The synthesis typically involves multi-step organic reactions, optimizing conditions for high yields and purity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of enzymes responsible for bacterial cell wall synthesis, leading to bactericidal effects .
Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines . The presence of the nitro group is crucial for enhancing cytotoxicity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Thiazole derivatives are known to modulate inflammatory pathways and may serve as potential therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (e.g., nitro groups) enhances activity.
- Functional Groups : Methoxy groups can improve solubility and bioavailability.
This relationship has been extensively studied in various thiazole analogs, highlighting how specific modifications can lead to improved pharmacological profiles .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The compound was effective against biofilm-forming pathogens such as Staphylococcus aureus.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound had potent cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM . This suggests potential for development as an anticancer agent.
- Anti-inflammatory Activity : Research indicated that thiazole derivatives could inhibit pro-inflammatory cytokines in cellular models, positioning this compound as a candidate for further investigation in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves a two-step process:
Chloroacetylation: Reacting 5-nitro-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide. This step is performed under anhydrous conditions in solvents like dioxane or chloroform .
Methoxy Substitution: Replacing the chlorine atom with a methoxy group via nucleophilic substitution. This is achieved using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol or DMF under reflux .
Key Validation:
- TLC Monitoring ensures reaction completion (hexane:ethyl acetate = 9:1 solvent system) .
- Characterization via melting point, IR (C=O stretch at ~1667 cm⁻¹), and ¹H NMR (methoxy proton at δ ~3.8 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques is used:
- IR Spectroscopy: Confirms the presence of amide (C=O at ~1667 cm⁻¹) and nitro (NO₂ at ~1540 cm⁻¹) groups .
- ¹H/¹³C NMR: Identifies methoxy protons (δ 3.8–4.0 ppm), thiazole ring protons (δ 6.9–8.1 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Elemental Analysis: Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How are intermediates like 5-nitro-1,3-thiazol-2-amine synthesized?
Methodological Answer: 5-Nitro-1,3-thiazol-2-amine is prepared via:
Cyclization: Reacting thiourea with α-bromo ketones (e.g., bromonitromethane) in ethanol under reflux .
Nitration: Introducing the nitro group using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .
Q. How do structural modifications (e.g., methoxy vs. ethoxy) affect bioactivity?
Methodological Answer: A Structure-Activity Relationship (SAR) approach is employed:
Synthesize Analogues: Replace the methoxy group with ethoxy, propoxy, or halogenated variants using appropriate alkyl halides .
Biological Assays: Test analogues for target activity (e.g., antimicrobial, enzyme inhibition) and compare IC₅₀ values.
Computational Analysis: Use docking studies (e.g., AutoDock Vina) to assess binding affinity differences. For example, bulkier substituents may sterically hinder target binding .
Example Findings:
- Methoxy derivatives show higher hypoglycemic activity than ethoxy analogues due to optimal hydrogen bonding with target enzymes .
Q. How to resolve contradictions in reaction yields when scaling up synthesis?
Methodological Answer: Contradictions often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce yield due to side reactions. Optimize using a toluene:water (8:2) system .
- Catalyst Efficiency: Replace homogeneous catalysts (e.g., triethylamine) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recovery and consistency .
Troubleshooting Table:
| Issue | Solution | Evidence Source |
|---|---|---|
| Low Yield | Increase reaction time (8–12 h) | |
| Impurity Formation | Use gradient column chromatography |
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking: Use software like Schrödinger Suite or MOE to model interactions with enzymes (e.g., PFOR in anaerobic pathogens). The nitro group’s electron-withdrawing effect enhances binding to catalytic cysteine residues .
MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
Example Docking Result:
- The 5-nitrothiazole moiety forms a π-π interaction with Tyr-114 of PFOR, while the methoxy group stabilizes via hydrophobic contacts .
Q. How to address discrepancies in toxicity profiles across studies?
Methodological Answer:
Standardize Assays: Use OECD guidelines for acute toxicity (e.g., LD₅₀ in Wister rats) and compare results under identical conditions (dose, exposure time) .
Metabolite Analysis: Identify toxic metabolites (e.g., nitro-reduction products) via LC-MS. For example, nitroso intermediates may explain hepatotoxicity variations .
Data Comparison:
| Study | LD₅₀ (mg/kg) | Notable Metabolites |
|---|---|---|
| A | 250 | Nitroso derivatives |
| B | 420 | None detected |
Q. What strategies optimize selectivity for target enzymes over homologs?
Methodological Answer:
Enzyme-Specific Probes: Design fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics .
Covalent Modification: Introduce electrophilic groups (e.g., α,β-unsaturated carbonyls) to form irreversible bonds with non-conserved cysteine residues .
Key Finding:
- Adding a methyl group to the acetamide chain increases selectivity for fungal CYP51 over human homologs by 12-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
